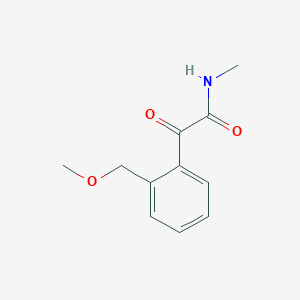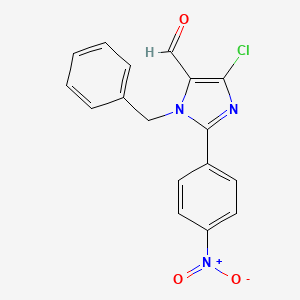
1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazole-5-carbaldehyde is a synthetic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazole-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
1-Benzyl-4-chloro-2-(4-nitrophenyl)imidazole: Lacks the formyl group.
1-Benzyl-5-formyl-2-(4-nitrophenyl)imidazole: Lacks the chloro group.
4-Chloro-5-formyl-2-(4-nitrophenyl)imidazole: Lacks the benzyl group.
Uniqueness: 1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazole-5-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
特性
分子式 |
C17H12ClN3O3 |
|---|---|
分子量 |
341.7 g/mol |
IUPAC名 |
3-benzyl-5-chloro-2-(4-nitrophenyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C17H12ClN3O3/c18-16-15(11-22)20(10-12-4-2-1-3-5-12)17(19-16)13-6-8-14(9-7-13)21(23)24/h1-9,11H,10H2 |
InChIキー |
XIWCLSVCHUFFLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=C(N=C2C3=CC=C(C=C3)[N+](=O)[O-])Cl)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
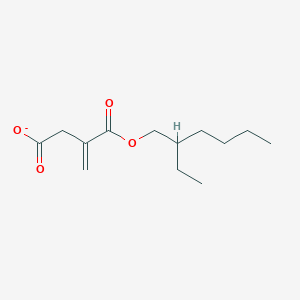
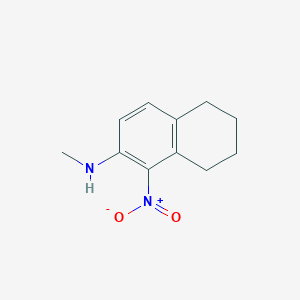
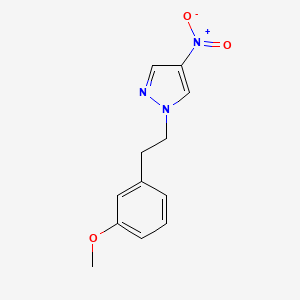
![Cyclopropyl-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yl]-amine](/img/structure/B8387413.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8387439.png)
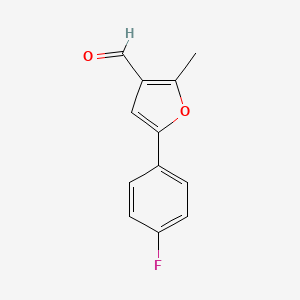
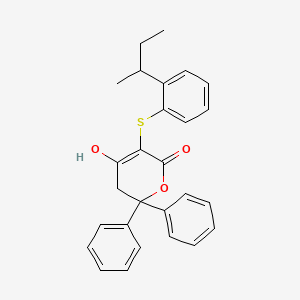
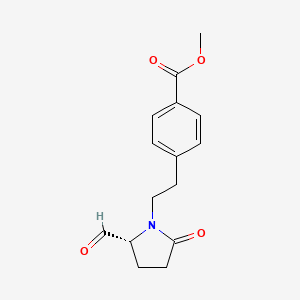
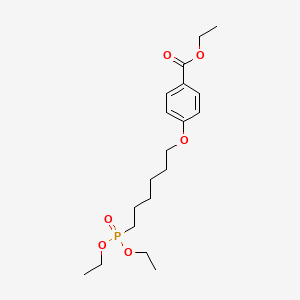
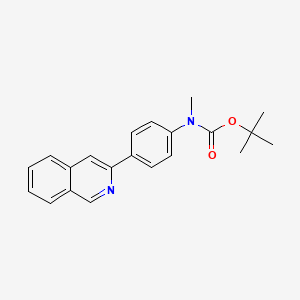
![tert-Butyl 2-azido-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B8387481.png)
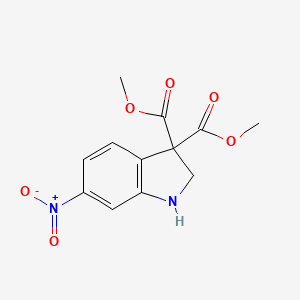
![3-[4-(6-Amino-pyridin-3-yl)-piperazin-1-yl]-propionitrile](/img/structure/B8387497.png)
